4-Cyanobenzaldoxime
Overview
Description
4-Cyanobenzaldoxime is an organic compound with the chemical formula C₈H₆N₂O It is known for its distinctive structure, which includes a cyano group (-CN) and an oxime group (-C=N-OH) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyanobenzaldoxime can be synthesized through the reaction of 4-cyanobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically proceeds as follows:
Reactants: 4-cyanobenzaldehyde and hydroxylamine hydrochloride
Conditions: Basic medium (e.g., sodium hydroxide)
Solvent: Often carried out in an aqueous or alcoholic solution
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanobenzaldoxime undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction can yield amines or other reduced derivatives.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like N-chlorosuccinimide in solvents such as dimethylformamide.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under appropriate conditions.
Major Products:
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Cyanobenzaldoxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyanobenzaldoxime involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds and participate in nucleophilic attacks, while the cyano group can engage in electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Benzaldoxime: Lacks the cyano group, making it less reactive in certain chemical reactions.
4-Nitrobenzaldoxime: Contains a nitro group instead of a cyano group, leading to different reactivity and applications.
4-Methoxybenzaldoxime: Features a methoxy group, which alters its electronic properties and reactivity.
Uniqueness: 4-Cyanobenzaldoxime is unique due to the presence of both the cyano and oxime groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-[(E)-hydroxyiminomethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-7-1-3-8(4-2-7)6-10-11/h1-4,6,11H/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPNOABKAQYYOD-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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